4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde basic properties
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde basic properties
This technical guide provides an in-depth analysis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde , a highly versatile bicyclic heterocycle. By bridging the structural rigidity of a piperazine analog with the electronic properties of a pyrazole, this scaffold has emerged as a privileged building block in modern medicinal chemistry.
Molecular Architecture & Physicochemical Profile
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core is a fused bicyclic system. The saturation of the pyrazine ring (positions 4, 5, 6, and 7) introduces a secondary aliphatic amine (N5), which serves as an ideal vector for derivatization (e.g., alkylation, acylation). Conversely, the pyrazole ring provides aromatic stability, hydrogen-bonding capabilities, and an electrophilic 2-carbaldehyde handle that is highly reactive toward reductive aminations and Wittig olefinations.
The causality behind its widespread use in drug discovery lies in its conformational restriction . Compared to flexible alkyl-piperazines, the fused pyrazole ring locks the spatial orientation of substituents, significantly reducing the entropic penalty upon binding to target proteins.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde |
| CAS Number | 1221278-38-1 |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
| Topological Polar Surface Area (TPSA) | ~57.8 Ų (Calculated) |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
(Data extrapolated from base scaffold analyses via[1] and [2])
Pharmacological Relevance: The THPP Scaffold in Drug Discovery
The THPP scaffold is not merely a structural novelty; it is actively deployed in advanced therapeutic programs.
Hepatitis B Virus (HBV) Core Protein Allosteric Modulators
Recent breakthroughs have identified THPP derivatives as potent Type II Core Protein Allosteric Modulators (CpAMs). As detailed in the[3], these compounds bind to the HBV core protein dimer. By altering the assembly kinetics, they force the premature formation of morphologically "normal" but empty capsids that are completely devoid of pregenomic RNA (pgRNA), thereby halting viral replication.
Caption: Mechanism of action of THPP derivatives as Type II HBV CpAMs.
Neurological Targets (mGluR Modulators)
Beyond antivirals, the 2-carbaldehyde serves as a critical intermediate for synthesizing negative allosteric modulators of the metabotropic glutamate receptor 3 (mGlu3). According to[4], these modulators exhibit potent antipsychotic properties, offering novel therapeutic avenues for schizophrenia and Alzheimer's disease.
Synthetic Methodologies & Experimental Protocols
To ensure scientific integrity, the following methodology is designed as a self-validating system . The synthesis relies on the controlled oxidation of a hydroxymethyl precursor.
Protocol: Synthesis via Dess-Martin Oxidation
Step 1: Ester Reduction to Hydroxymethyl Intermediate
-
Procedure: Dissolve 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF (0.2 M). Cool the reaction flask to 0 °C under an argon atmosphere. Add LiBH₄ (2.0 eq) portion-wise. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.
-
Causality: LiBH₄ is explicitly chosen over LiAlH₄. The mild hydride donor prevents the unintended cleavage of the Boc protecting group and avoids over-reduction of the electron-deficient pyrazole ring.
-
Self-Validation Check: Quench a 50 µL aliquot with water, extract with EtOAc, and run TLC (EtOAc/Hexane 1:1). The ester (R_f ~0.6) must be completely consumed, replaced by a highly polar spot (R_f ~0.2). Confirm via LC-MS (Expected [M+H]⁺ for the alcohol).
Step 2: Chemoselective Oxidation to Carbaldehyde
-
Procedure: Dissolve the purified hydroxymethyl intermediate (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C. Add Dess-Martin Periodinane (DMP) (1.5 eq) in a single portion[4]. Stir for 2 hours at 0 °C.
-
Causality: DMP is utilized because it provides a highly chemoselective oxidation to the aldehyde without progressing to the carboxylic acid—a common risk when using harsher oxidants on electron-rich heteroaromatics. Furthermore, it operates under mild, non-acidic conditions, preserving the integrity of the Boc-protected amine.
-
Self-Validation Check: Quench with saturated aqueous Na₂S₂O₃/NaHCO₃ (1:1). Isolate the organic layer and perform a rapid ¹H NMR on the crude mixture. The spectrum must show a distinct, sharp singlet at ~9.8–10.0 ppm (aldehyde proton), coupled with the complete disappearance of the hydroxymethyl CH₂ doublet at ~4.6 ppm.
Step 3: Acidic Deprotection
-
Procedure: Treat the Boc-protected carbaldehyde with 4N HCl in dioxane (10 eq) at room temperature for 2 hours. Concentrate in vacuo to yield the target compound as a hydrochloride salt.
-
Causality: Anhydrous HCl in dioxane is selected over aqueous TFA. Anhydrous conditions prevent the hydration of the highly electrophilic 2-carbaldehyde to a gem-diol, ensuring the aldehyde remains reactive for subsequent downstream synthesis.
Caption: Synthetic workflow and validation for THPP-2-carbaldehyde.
Analytical Characterization Standards
To confirm the absolute purity and structural integrity of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde, the following analytical standards should be met:
-
High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column (e.g., Waters XBridge) with a gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid). The compound will elute early due to the highly polar secondary amine.
-
Mass Spectrometry (ESI-MS): Positive ion mode should yield a base peak at m/z 152.1 [M+H]⁺.
-
Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):
-
Aldehyde proton: ~9.85 ppm (s, 1H)
-
Pyrazole aromatic proton (C3): ~6.80 ppm (s, 1H)
-
Pyrazine aliphatic protons: Complex multiplets between 3.00–4.20 ppm (m, 6H) integrating for the three methylene groups.
-
References
-
Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry (ACS Publications).[Link]
- Substituted pyrazolo[1,5-a]pyrazines as negative allosteric modulators of metabotropic glutamate receptor 3.
-
A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry (ACS Publications).[Link]
-
4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. PubChem (CID 21941401).[Link]
-
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde (CAS 1221278-38-1). Chemsrc Registry.[Link]
Sources
- 1. 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine | C6H9N3 | CID 21941401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US9676782B2 - Substituted pyrazolo[1,5-a]pyrazines as negative allosteric modulators of metabotropic glutamate receptor 3 - Google Patents [patents.google.com]
